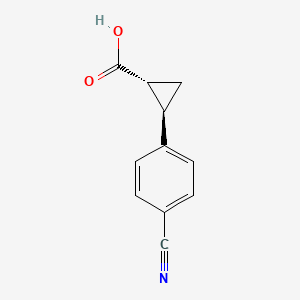(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
CAS No.: 1119807-15-6
Cat. No.: VC5383844
Molecular Formula: C11H9NO2
Molecular Weight: 187.198
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1119807-15-6 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.198 |
| IUPAC Name | (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |
| Standard InChI Key | FTHLUIBYGIBEIZ-VHSXEESVSA-N |
| SMILES | C1C(C1C(=O)O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Physical Properties
Basic Information
-
IUPAC Name: (1R,2R)-2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
-
InChI Key: FTHLUIBYGIBEIZ-VHSXEESVSA-N
Structural Features
The compound features a strained cyclopropane ring with a trans-configuration (1R,2R). The 4-cyanophenyl group introduces aromaticity and polarity, while the carboxylic acid enhances reactivity in coupling reactions .
Synthesis Methods
Key Synthetic Routes
Synthesis strategies prioritize stereochemical control and scalability:
-
Stereochemical Control: Chiral auxiliaries (e.g., camphorpyrazolidinone) and optimized reaction solvents (toluene > acetonitrile) enhance diastereoselectivity .
-
Industrial Scalability: Continuous flow reactors improve efficiency for gram-scale production .
Structural and Spectroscopic Characterization
X-Ray Crystallography
-
ORTEP Diagrams: Confirm (1R,2R) configuration with cis orientation of carboxyl and cyanophenyl groups .
-
Bond Angles: Cyclopropane C-C-C angles: 59.5°–60.2°, consistent with ring strain .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 2.95 (m, 1H, cyclopropane-H), 1.82 (m, 2H, cyclopropane-H) .
-
HRMS: m/z 187.0634 [M+H]⁺ (calc. 187.0633).
Applications in Medicinal Chemistry
Biological Activity
-
Kinase Inhibition: Analogous cyclopropane derivatives (e.g., pyrimidine-benzotriazole compounds) inhibit CDK9 (IC₅₀ = 0.029 μM) .
-
Neurodegenerative Disease: (1R,2R)-cyclopropanes show promise as glutamate release inhibitors .
Drug Intermediate
-
Ticagrelor Synthesis: Serves as a precursor for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate in anticoagulants .
Related Compounds and Stereochemical Variants
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume